molecular formula C15H19N3O3S2 B2743164 1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1203369-03-2

1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B2743164
CAS No.: 1203369-03-2
M. Wt: 353.46
InChI Key: LQHLSGDUDNXYOJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound was not found in the search results .

Scientific Research Applications

Synthesis and Antimicrobial Applications

The synthesis and study of 1,3,4-thiadiazole derivatives, including compounds similar to 2-(4-Methoxyphenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole, have demonstrated significant potential in antimicrobial applications. These compounds have been investigated for their antibacterial and antifungal properties. For instance, the synthesis of new derivatives has been directed towards enhancing antimicrobial efficacy, showcasing the potential of thiadiazole compounds in combating microbial resistance. The design and synthesis of these compounds aim at generating novel agents with potential antibacterial and antifungal activities (Ameen & Qasir, 2017).

Photodynamic Therapy for Cancer Treatment

The development of compounds based on 1,3,4-thiadiazole structures extends into the realm of photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives substituted with thiadiazole groups highlighted their potential as Type II photosensitizers. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, making them promising candidates for PDT in cancer treatment. Their effectiveness in generating singlet oxygen and stability under light exposure underscores their applicability in targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Further exploration into 1,3,4-thiadiazole derivatives has unveiled their potential in exhibiting anticancer activity. The structural modification and synthesis of these compounds have been geared towards identifying candidates with potent antiproliferative effects against various cancer cell lines. This research direction emphasizes the therapeutic potential of 1,3,4-thiadiazole compounds in oncology, aiming at discovering novel chemotherapeutic agents that could offer alternative treatment options for cancer (Al-Said et al., 2011).

Future Directions

The future directions of this compound could not be determined from the search results .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(1-methylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-21-13-7-5-11(6-8-13)14-16-17-15(22-14)12-4-3-9-18(10-12)23(2,19)20/h5-8,12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHLSGDUDNXYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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